molecular formula C19H15IN4 B1143804 2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide CAS No. 13014-90-9

2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide

Cat. No.: B1143804
CAS No.: 13014-90-9
M. Wt: 426.25
InChI Key:
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Description

2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide is a chemical compound with the molecular formula C19H15IN4 and a molecular weight of 426.25 g/mol. This compound is known for its unique structure, which includes a tetrazolium core substituted with three phenyl groups. It is often used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is used in biochemical assays and as a probe for studying biological processes.

    Industry: The compound is used in the production of various materials and as a catalyst in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide typically involves the reaction of triphenylphosphine with azides under specific conditions. One common method includes the following steps :

    Reactants: Triphenylphosphine and an azide compound.

    Solvent: The reaction is usually carried out in an organic solvent such as dichloromethane.

    Temperature: The reaction is conducted at room temperature.

    Reaction Time: The reaction mixture is stirred for several hours until the formation of the desired product is complete.

    Purification: The product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reactions: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce various reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. It may also interact with enzymes and other proteins, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Triphenyl-2H-tetrazolium chloride: Similar in structure but with a chloride ion instead of an iodide ion.

    2,3,5-Triphenyl-2H-tetrazolium bromide: Similar in structure but with a bromide ion instead of an iodide ion.

    Tetrazolium salts: A broader class of compounds with similar tetrazolium cores but different substituents.

Uniqueness

2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide is unique due to its specific iodide ion, which can influence its reactivity and interactions in various chemical and biological contexts

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide involves the reaction of triphenylphosphine with sodium azide to form triphenylphosphine azide, which is then reacted with iodomethane to form 2-iodo-1,3,5-triphenyl-2H-tetrazole. This compound is then reduced with sodium borohydride to form 2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide.", "Starting Materials": [ "Triphenylphosphine", "Sodium azide", "Iodomethane", "Sodium borohydride" ], "Reaction": [ "Triphenylphosphine is reacted with sodium azide in anhydrous THF to form triphenylphosphine azide.", "Triphenylphosphine azide is then reacted with iodomethane in DMF to form 2-iodo-1,3,5-triphenyl-2H-tetrazole.", "Finally, 2-iodo-1,3,5-triphenyl-2H-tetrazole is reduced with sodium borohydride in ethanol to form 2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide." ] }

CAS No.

13014-90-9

Molecular Formula

C19H15IN4

Molecular Weight

426.25

IUPAC Name

2,3,5-triphenyl-1H-tetrazol-1-ium;iodide

InChI

InChI=1S/C19H16N4.HI/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;/h1-15H,(H,20,21);1H

SMILES

C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=CC=C3)C4=CC=CC=C4.[I-]

Origin of Product

United States

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